N-(3-acetylphenyl)-N',N'-diethyloxamide
Overview
Description
N-(3-acetylphenyl)-N’,N’-diethyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’,N’-diethyloxamide typically involves the reaction of 3-acetylphenylamine with diethyl oxalate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(3-acetylphenyl)-N’,N’-diethyloxamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N’,N’-diethyloxamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxamide moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-acetylphenyl)-N’,N’-diethyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The oxamide moiety can interact with metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-N-methylacetamide
- N-(3-acetylphenyl)-3-phenylacrylamide
- N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide
Uniqueness
N-(3-acetylphenyl)-N’,N’-diethyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxamide moiety allows for interactions with metal ions, while the acetyl group provides sites for hydrogen bonding and electrophilic substitution reactions.
Properties
IUPAC Name |
N-(3-acetylphenyl)-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16(5-2)14(19)13(18)15-12-8-6-7-11(9-12)10(3)17/h6-9H,4-5H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEORKQUQVBJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC=CC(=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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